5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)-
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Overview
Description
5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by a benzocycloheptene core with various substituents, including a tert-butyl-dimethylsilyl group and a propenyl group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)- involves multiple steps, starting with the preparation of the benzocycloheptene core This is typically achieved through cyclization reactions involving appropriate precursorsThe propenyl group is introduced through alkylation reactions using suitable alkylating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or alcohols.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the silyl or propenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups .
Scientific Research Applications
5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)- is used in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-DiMethylethyl)DiMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-
- tert-butyl-dimethyl-[(5-methyl-5-prop-2-enyl-6,7,8,9-tetrahydrobenzo7annulen-2-yl)oxy]silane
Uniqueness
What sets 5H-Benzocycloheptene, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-5-(2-propen-1-yl)- apart from similar compounds is its unique combination of substituents, which confer specific chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.
Properties
Molecular Formula |
C21H34OSi |
---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[(5-methyl-5-prop-2-enyl-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl)oxy]silane |
InChI |
InChI=1S/C21H34OSi/c1-8-14-21(5)15-10-9-11-17-16-18(12-13-19(17)21)22-23(6,7)20(2,3)4/h8,12-13,16H,1,9-11,14-15H2,2-7H3 |
InChI Key |
LPCFKSHLYZGFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC=C |
Origin of Product |
United States |
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